Fusaproliferin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

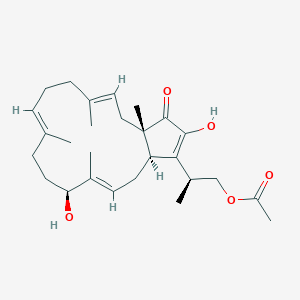

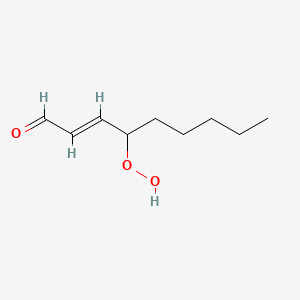

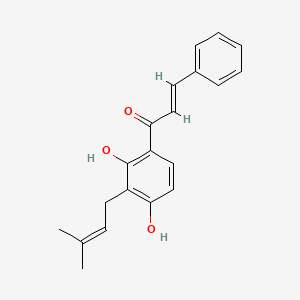

Fusaproliferin is a natural product found in Fusarium subglutinans with data available.

Applications De Recherche Scientifique

Cytotoxicity in Pancreatic Cancer

- Fusaproliferin, isolated from the endophytic fungus Fusarium solani, has shown significant cytotoxic effects against pancreatic cancer cell lines. It causes rapid morphological changes and cell death in these cell lines, indicating its potential as a chemical scaffold for developing treatments against pancreatic cancer (Hoque et al., 2018).

Structural Characteristics

- This compound is identified as a toxic sesterterpene with a unique ring structure, including four C=C double bonds and four chiral atoms. Its structure suggests a sesterterpenic-type biosynthetic pathway, which is crucial for understanding its biological activities and potential applications (Santini et al., 1996).

Teratogenic Effects

- This compound exhibits significant teratogenic effects on chicken embryos. At certain concentrations, it causes severe abnormalities, such as cephalic dicotomy, macrocephaly, and limb asymmetry, highlighting its potent biological activity and the need for careful handling (Ritieni et al., 1997).

Antibacterial Activity

- While this compound was evaluated for antibacterial effects against E. coli and Staphylococcus aureus, it did not show significant antimicrobial activity. This finding is important in guiding its potential applications and understanding its spectrum of biological activities (Meca et al., 2009).

Impact on Maize Seedlings

- This compound affects the cell membrane potential and ultrastructure in maize seedlings. Its effects vary based on the concentration and the cultivar's susceptibility to the toxin, indicating its role in plant pathology and Fusarium pathogenesis (Santini et al., 2008).

Occurrence in Maize

- It is detected in preharvest maize ears infected with Fusarium species, often co-occurring with other mycotoxins like fumonisin B1 and beauvericin. This co-occurrence is significant for understanding the comprehensive risk of Fusarium contamination in agriculture (Ritieni et al., 1997).

Anti-Inflammatory Activity

- This compound and its analogues exhibit anti-inflammatory activity, reducing the production of inflammatory messengers in macrophages. This property positions this compound as a potential treatment for inflammation-related diseases (Kuang et al., 2022).

Toxin Production in Fusarium

- This compound production varies among Fusarium subglutinans strains, with its toxicity demonstrated in several biological models. This variability is crucial for assessing the risk of Fusarium contamination in agriculture and food safety (Logrieco et al., 1996).

Propriétés

Formule moléculaire |

C27H40O5 |

|---|---|

Poids moléculaire |

444.6 g/mol |

Nom IUPAC |

[(2S)-2-[(1S,3E,7E,11S,12E,15R)-11,17-dihydroxy-1,4,8,12-tetramethyl-18-oxo-16-bicyclo[13.3.0]octadeca-3,7,12,16-tetraenyl]propyl] acetate |

InChI |

InChI=1S/C27H40O5/c1-17-8-7-9-18(2)14-15-27(6)22(12-11-19(3)23(29)13-10-17)24(25(30)26(27)31)20(4)16-32-21(5)28/h8,11,14,20,22-23,29-30H,7,9-10,12-13,15-16H2,1-6H3/b17-8+,18-14+,19-11+/t20-,22-,23+,27+/m1/s1 |

Clé InChI |

VRGWBRLULZUWAJ-UEWDWXLZSA-N |

SMILES isomérique |

C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)COC(=O)C)C)/C |

SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |

SMILES canonique |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |

Synonymes |

fusaproliferin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)

![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)

![3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1234104.png)

![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)

![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)